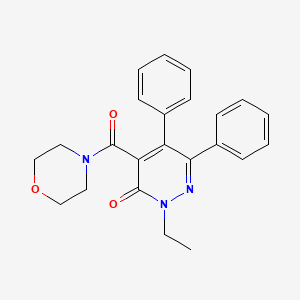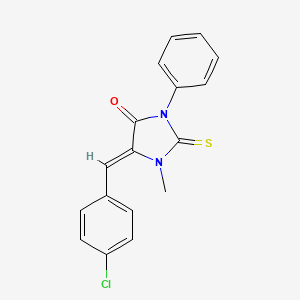
5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Descripción general
Descripción
5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C17H13ClN2OS and its molecular weight is 328.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.0437119 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
New derivatives of imidazolidine, including 5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone, have been synthesized and evaluated for their potential antibacterial and antifungal properties. A series of these compounds demonstrated significant activities against various microbial strains, showcasing their potential as effective antimicrobial agents. Notably, certain derivatives were found to exhibit superior antimicrobial activity, indicating their potential for further development into novel therapeutic agents (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016). Similarly, another study reported on the synthesis of 5-acylidene and 5-imino substituted derivatives, highlighting their antimicrobial and antioxidant properties, which adds to their potential utility in medical and pharmacological applications (Üngören, Albayrak, Gunay, Yurtseven, & Yurttas, 2015).
Anticancer Activity
Research has also focused on the anticancer potential of this compound derivatives. A novel series of these compounds have been synthesized and evaluated for their antimitotic activities across a range of cancer cell lines. One study highlighted a compound within this series that exhibited high levels of antimitotic activity, particularly against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer cell lines, emphasizing the role of the chloro and nitrophenyl substituents in enhancing the cytotoxicity of these derivatives (Buzun, Kryshchyshyn-Dylevych, Senkiv, Roman, Gzella, Bielawski, Bielawska, & Lesyk, 2021).
Structural and Mechanistic Insights
The crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone, a core component of the compound , has been elucidated to provide further understanding of its chemical behavior and potential interactions. This research offers valuable insights into the compound's molecular configuration and interaction patterns, which are crucial for its biological activities (Ogawa, Kitoh, Ichitani, Kuwae, Hanai, & Kunimoto, 2007).
Novel Synthetic Approaches
Innovative synthetic methods have been developed to create this compound derivatives, aiming to improve their efficiency and potential therapeutic applications. These methods include microwave-assisted synthesis and flash vacuum pyrolysis, which have been shown to enhance the selectivity and yield of the desired products, further demonstrating the versatility and applicability of these compounds in scientific research (Pepino, Peláez, Moyano, & Argüello, 2012).
Propiedades
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-19-15(11-12-7-9-13(18)10-8-12)16(21)20(17(19)22)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXKSOXSZVVQAF-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)Cl)C(=O)N(C1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)N(C1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4578994.png)
![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4579014.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4579020.png)
![2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4579028.png)
![(5Z)-1-(4-methylphenyl)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4579036.png)
![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)
![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)
![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)
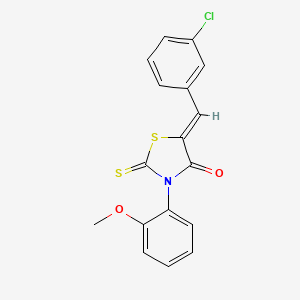
![N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4579068.png)
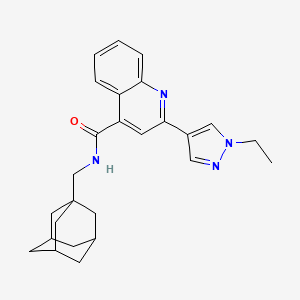
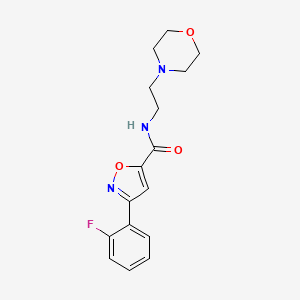
![2-{[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-ETHANOL](/img/structure/B4579096.png)
